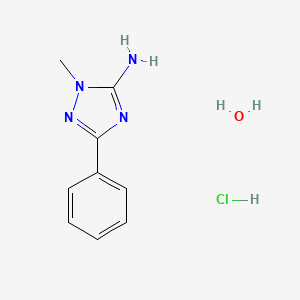
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Descripción general
Descripción
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide (AMOC) is a chemical compound that has drawn attention in recent years due to its potential use in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood. However, studies have shown that 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has also been shown to bind to copper ions, which may play a role in its antimicrobial properties.
Biochemical and Physiological Effects:
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide induces apoptosis and inhibits cell proliferation. In bacteria and fungi, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of these microorganisms. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has also been shown to bind to copper ions, which may play a role in its antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations of using 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential use as a chemotherapeutic agent. In biochemistry, further studies are needed to explore the use of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide as a probe for the detection of metal ions in biological samples. In pharmacology, further studies are needed to investigate the antimicrobial properties of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential applications in other fields of scientific research.
Aplicaciones Científicas De Investigación
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been investigated for its anticancer properties. Studies have shown that 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been used as a probe for the detection of metal ions. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has a high affinity for copper ions, and this property has been utilized for the detection of copper ions in biological samples. In pharmacology, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been studied for its potential use as an antimicrobial agent. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has shown promising results in inhibiting the growth of bacteria and fungi.
Propiedades
IUPAC Name |
4-amino-N'-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-18-8-4-2-7(3-5-8)6-14-15-10(12)9-11(13)17-19-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFDLDMEBSLOTC-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N'-[(1E)-(4-methoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838340.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)
![5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838350.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838356.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838390.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4-dinitro-1-naphthyl)amino]benzamide](/img/structure/B3838395.png)


![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
